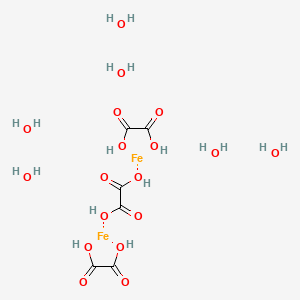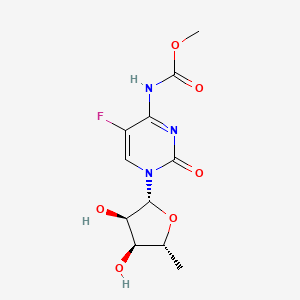
Capecitabine Impurity M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capecitabine Impurity M, chemically known as (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate, is a byproduct found during the synthesis of Capecitabine. Capecitabine is an oral chemotherapy drug used primarily in the treatment of colorectal and breast cancers. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Capecitabine Impurity M is typically formed during the multi-step synthesis of Capecitabine. The synthesis involves the condensation of 5-fluorouracil with a sugar moiety, followed by several protection and deprotection steps. The impurity can arise from incomplete reactions or side reactions during these steps.
Industrial Production Methods: In industrial settings, the production of Capecitabine involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and separate impurities, including this compound, ensuring they remain within acceptable limits .
Analyse Des Réactions Chimiques
Types of Reactions: Capecitabine Impurity M can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives.
Substitution: This can occur at the fluorine or carbamate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
Applications De Recherche Scientifique
Capecitabine Impurity M is primarily used in the pharmaceutical industry for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in Capecitabine.
Quality Control: Ensuring the purity of Capecitabine by monitoring the levels of Impurity M during production.
Toxicological Studies: Assessing the safety profile of Capecitabine by studying the toxicological effects of its impurities.
Mécanisme D'action
The mechanism of action of Capecitabine Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and reactivity is crucial for ensuring the overall safety and efficacy of Capecitabine. The molecular targets and pathways involved would likely be similar to those of Capecitabine, focusing on the inhibition of thymidylate synthase, which is essential for DNA synthesis .
Comparaison Avec Des Composés Similaires
Capecitabine Impurity A: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.
Capecitabine Impurity B: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.
Uniqueness: Capecitabine Impurity M is unique due to its specific structural configuration and the conditions under which it forms. Unlike other impurities, it may have distinct reactivity and stability profiles, making its identification and control particularly important in the pharmaceutical manufacturing process .
Propriétés
Formule moléculaire |
C11H14FN3O6 |
|---|---|
Poids moléculaire |
303.24 g/mol |
Nom IUPAC |
methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |
Clé InChI |
KYPRNCZVBFLOSP-FJGDRVTGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


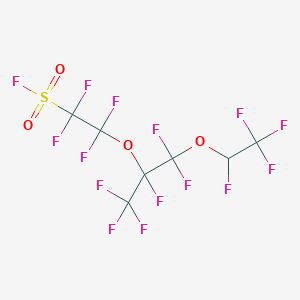
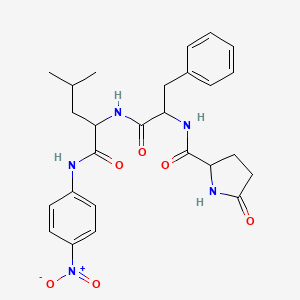

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
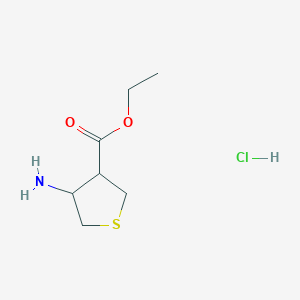
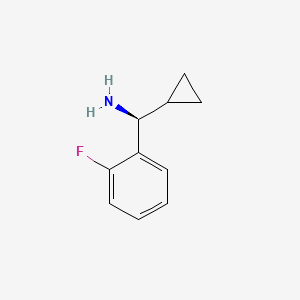
![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
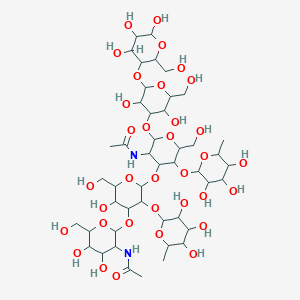


![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)

